5-Bromo-2-(cyclopropylmethoxy)nicotinic acid

Organic Synthesis Cross-Coupling Halogenated Nicotinic Acid Derivatives

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a strategic building block for medicinal chemistry and organic synthesis. Its 5-bromo substituent enables efficient palladium-catalyzed cross-coupling (Suzuki, Buchwald), while the cyclopropylmethoxy group imparts a unique steric and electronic profile for structure-activity relationship (SAR) exploration. This scaffold facilitates orthogonal functionalization, allowing for rapid diversification at both the 5-position and the 3-carboxylic acid. Choose this compound to accelerate your drug discovery programs and access novel chemical space.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 1017782-57-8
Cat. No. B1345052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
CAS1017782-57-8
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
InChIKeyKVQVQIRJMFHYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (CAS: 1017782-57-8): Core Molecular and Procurement Baseline


5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (CAS: 1017782-57-8) is a heterocyclic small molecule belonging to the halogenated nicotinic acid derivative class, with the molecular formula C₁₀H₁₀BrNO₃ and a molecular weight of 272.10 g/mol . It is primarily utilized as a versatile small molecule scaffold in organic synthesis and medicinal chemistry research . The compound features a 5-bromo substituent and a 2-cyclopropylmethoxy group on the pyridine-3-carboxylic acid core, with typical commercial purity specifications of 95% .

Why 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid Cannot Be Interchanged with Halogen or Substituent Analogs


The 5-bromo substituent provides a distinct synthetic handle for cross-coupling reactions, enabling divergent access to otherwise inaccessible chemical space compared to its 5-chloro analog (e.g., 6-chloro-2-(cyclopropylmethoxy)nicotinic acid, CAS: 1340393-32-9) . Additionally, the 2-cyclopropylmethoxy group confers a unique steric and electronic profile that differs markedly from the simpler 2-methoxy or unsubstituted nicotinic acid cores, a critical distinction for structure-activity relationship (SAR) exploration in drug discovery programs .

Quantitative Differentiation Evidence for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (CAS: 1017782-57-8)


Differential Synthetic Utility of the 5-Bromo Substituent as a Cross-Coupling Handle

The 5-bromo substituent is the site of choice for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the established relative reactivity order of aryl halides: Ar–I > Ar–Br > Ar–Cl > Ar–F . While direct quantitative kinetic data for this exact scaffold is not available in the public domain, the established reactivity principle of the aryl bromine atom supports its selection over the corresponding 5-chloro analog for synthetic applications. The 5-bromo group allows for more efficient and selective C–C or C–N bond formation under milder conditions compared to a 5-chloro group, which typically requires harsher conditions or more specialized catalyst systems .

Organic Synthesis Cross-Coupling Halogenated Nicotinic Acid Derivatives

Potential Differentiation in Nuclear Receptor Agonist Activity via Cyclopropylmethoxy Substituent

In a structural analog bearing a 6-[(N-ethyl-N-aryl)amino]nicotinic acid core, the cyclopropylmethoxy substituent (compound 5c) exhibited similar RXR- and LXR/RXR-agonistic activities to the benzyloxy (5i) and n-propoxy (5k) analogs but demonstrated more potent PPAR/RXR-agonistic activity [1]. While this data does not directly measure 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, it provides class-level inference that the cyclopropylmethoxy group, when present on a nicotinic acid scaffold, can impart a distinct pharmacological profile compared to other alkoxy substituents. Direct head-to-head comparative data for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid against its des-bromo or alternative alkoxy analogs is not available in the public domain.

Retinoid X Receptor (RXR) PPAR/RXR Heterodimer LXR/RXR Agonism

Alternative Reactivity Profile: Nucleophilic Aromatic Substitution at the 5-Position

Beyond transition metal-catalyzed cross-coupling, the 5-bromo substituent also serves as a viable leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, a pathway generally less accessible to 5-chloro analogs due to the lower electronegativity and leaving group ability of chloride . This is a well-established class-level principle for halogenated heteroaromatics . The presence of the electron-withdrawing carboxylic acid group at the 3-position further activates the pyridine ring toward nucleophilic attack, enhancing the potential for SNAr chemistry at the 5-position compared to non-halogenated or deactivated analogs.

Nucleophilic Aromatic Substitution (SNAr) Organic Synthesis Building Block Reactivity

Use as a Key Intermediate in Patented Nicotinic Acid Derivatives

5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is identified as a key intermediate in the synthesis of novel cyclopropylmethoxy derivatives described in a patent application [1]. The patent specifically claims compounds where the cyclopropylmethoxy group is a structural requirement for the disclosed invention. This contrasts with simpler analogs, such as 5-bromo-2-methoxynicotinic acid, which lack the cyclopropyl ring and thus would not lead to the claimed structures. While this does not provide a quantitative performance metric, it demonstrates that this exact scaffold is selected for in pharmaceutical development, a strong qualitative signal of its perceived value in generating proprietary intellectual property.

Medicinal Chemistry Patent Analysis Pharmaceutical Intermediate

Defined Application Scenarios for 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (CAS: 1017782-57-8)


Medicinal Chemistry SAR Exploration Targeting Nuclear Receptors

This compound is suited for structure-activity relationship (SAR) studies investigating the RXR/PPAR/LXR nuclear receptor family. The cyclopropylmethoxy group has been shown in a structurally related analog to confer a distinct pharmacological profile compared to other alkoxy substituents, making this scaffold a valuable tool for probing the lipophilic binding pocket of these receptors . The 5-bromo handle further allows for late-stage diversification to optimize potency and selectivity.

Synthesis of Complex Drug-Like Molecules via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent is a prime site for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . This allows medicinal chemists to introduce a wide array of aryl, heteroaryl, or amino substituents at the 5-position, rapidly generating diverse libraries of 2-cyclopropylmethoxy-nicotinic acid derivatives for biological screening. The higher reactivity of the C–Br bond compared to C–Cl enables these transformations under milder conditions .

Synthesis of Orthogonally Functionalized Nicotinic Acid Building Blocks

This compound can serve as a platform for orthogonal functionalization. The 3-carboxylic acid group can be protected or derivatized (e.g., to amides or esters), while the 5-bromo group is simultaneously or sequentially manipulated via cross-coupling or SNAr chemistry . This dual reactivity is essential for constructing more complex molecular architectures where precise control over functional group installation is required.

Generation of Proprietary Pharmaceutical Intermediates and Patentable Chemical Matter

As evidenced by its presence in patent literature as a key intermediate for novel cyclopropylmethoxy derivatives, this compound is a strategic choice for medicinal chemistry groups aiming to synthesize and protect new chemical entities . The unique combination of the cyclopropylmethoxy group and the 5-bromo substituent creates a scaffold that is both synthetically enabling and structurally distinct, increasing the likelihood of generating patentable, selective, and novel drug candidates.

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